N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a pyrazole core substituted with methoxy and methyl groups at positions 3 and 1, respectively. The carboxamide side chain includes a hydroxypropyl linker and a 2,5-dimethylfuran moiety.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-9-7-11(10(2)22-9)13(19)5-6-16-14(20)12-8-18(3)17-15(12)21-4/h7-8,13,19H,5-6H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZDUEWYZHJXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CN(N=C2OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 335.42 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The pyrazole moiety is known to inhibit several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Receptor Modulation : The presence of the furan ring may enhance binding affinity to specific receptors, potentially modulating signaling pathways related to inflammation and pain .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
Antitumor Activity
Studies indicate that pyrazole derivatives can inhibit the growth of cancer cell lines. For example, some compounds have shown IC50 values under 15 µM against HeLa cells, indicating potent antitumor activity . This suggests that this compound may have similar potential.
Antioxidant Properties
The antioxidant activity of related compounds has been documented, with some exhibiting over 90% free radical scavenging ability at specific concentrations. This property is crucial for reducing oxidative stress-related damage in cells .
Study 1: Anti-inflammatory Effects
In a controlled study using carrageenan-induced paw edema in rats, pyrazole derivatives were tested against standard anti-inflammatory drugs like ibuprofen. The results indicated that certain derivatives achieved up to 78% inhibition of edema within three hours post-administration .
Study 2: Antitumor Efficacy
Another study evaluated the cytotoxic effects of various pyrazole compounds on multiple cancer cell lines. The most active compounds demonstrated IC50 values in the nanomolar range (7.4 to 71 nM), highlighting their potential as effective antitumor agents .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has shown potential as a pharmacological agent due to its structural characteristics that may lead to:
- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Properties : The presence of the furan moiety suggests possible anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, similar to other pyrazole derivatives.
- Receptor Modulation : Potential interactions with receptors could influence various physiological processes, including pain perception and immune response.
Case Study 1: Anticancer Activity
A study involving similar pyrazole derivatives indicated that compounds with furan substituents exhibited significant cytotoxic effects against melanoma cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways.
Case Study 2: Anti-inflammatory Effects
Research on related compounds has shown that pyrazole derivatives can reduce inflammation markers in animal models of arthritis. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s 3-methoxy group may enhance solubility compared to the chloro substituents in 3a–3e , which typically increase lipophilicity .
Comparison with Heterocyclic Systems in Patented Compounds
describes pyrazolo[3,4-d]pyrimidin-4-amine derivatives (e.g., Example 53), which share a pyrazole core but incorporate fused pyrimidine rings. Notable differences include:
| Parameter | Target Compound | Example 53 (Ev. 2) |
|---|---|---|
| Core Structure | 1H-pyrazole-4-carboxamide | Pyrazolo[3,4-d]pyrimidin-4-amine |
| Key Substituents | Methoxy, dimethylfuran | Fluorophenyl, chromen-4-one |
| Melting Point | N/A | 175–178°C |
| Mass Data | N/A | [M+H]+ 589.1 |
Functional Implications :
- The pyrazolo-pyrimidine system in Example 53 enhances planar rigidity, favoring intercalation in DNA or enzyme active sites, whereas the target compound’s flexible hydroxypropyl linker may improve membrane permeability .
Critical Analysis of Missing Data and Limitations
The provided evidence lacks direct data on the target compound’s synthesis, spectral characterization, or bioactivity. However, inferences from structural analogs suggest:
- Synthetic Challenges : The dimethylfuran and hydroxypropyl groups may complicate purification, as seen in the lower yields (62–68%) for bulkier derivatives like 3c .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
